molecular formula C16H10FNO3S2 B5620678 5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid

5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid

Cat. No. B5620678
M. Wt: 347.4 g/mol
InChI Key: QVGXQDJYVQXPSV-UHFFFAOYSA-N
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Description

  • 5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid is a compound with potential for various applications in chemistry and materials science.

Synthesis Analysis

  • The synthesis of related fluorocontaining derivatives involves reactions with various primary and secondary amines to form amides of corresponding carboxylic acids, as seen in the synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

  • Molecular cocrystals of carboxylic acids, such as those formed with 3-aminobenzoic acid, demonstrate complex hydrogen-bonding networks involving all substituent functional groups (Lynch et al., 1994). This insight can be relevant for understanding the structural behavior of 5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid.

Chemical Reactions and Properties

  • The compound's reactivity can be inferred from studies on similar molecules, such as the reactions of 4-Chloro-2-fluoro-5-nitrobenzoic acid in heterocyclic synthesis, demonstrating its potential as a multireactive building block (Křupková et al., 2013).

Physical Properties Analysis

  • Analysis of the physical properties can be guided by studies on similar compounds. For example, the crystal structures and vibrational spectroscopy of compounds like 4-Aminobenzoic acid provide insights into the physical characteristics of related compounds (Khuu, Yang, & Johnson, 2020).

Chemical Properties Analysis

  • The chemical properties can be extrapolated from studies on related compounds, such as the synthesis and crystal structures of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-fluoro-3-nitrobenzoic acid, which exhibit strong hydrogen bonds playing significant roles in crystal packing (Yeong et al., 2018).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “5’-[(2-fluorobenzoyl)amino]-2,3’-bithiophene-4’-carboxylic acid” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in areas such as organic electronics or medicinal chemistry, given the properties of its constituent groups .

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3S2/c17-11-5-2-1-4-9(11)14(19)18-15-13(16(20)21)10(8-23-15)12-6-3-7-22-12/h1-8H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGXQDJYVQXPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-{[(2-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid

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